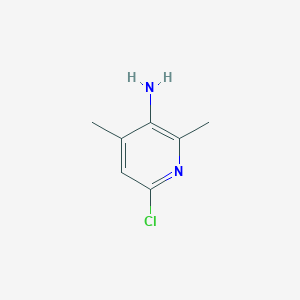

6-Chloro-2,4-dimethylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,4-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-3-6(8)10-5(2)7(4)9/h3H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGRJKIGNLUGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Chloro 2,4 Dimethylpyridin 3 Amine

Established Synthetic Routes and Chemical Transformations

Established methods for synthesizing substituted pyridines rely on well-documented chemical transformations. These routes often involve multi-step sequences that build complexity from simpler precursors, with a strong emphasis on controlling the position of each substituent.

Synthesis from Precursors: Pyridine (B92270) Ring Formation and Functionalization

The construction of the 6-Chloro-2,4-dimethylpyridin-3-amine backbone can be approached through two primary strategies: building the heterocyclic ring from acyclic precursors or modifying an existing pyridine ring.

One plausible route involves a multi-step functionalization of a pre-formed dichloropyridine. For instance, a process analogous to the synthesis of related aminopyridines can be envisioned starting from 2,6-dichloropyridine (B45657). google.com This precursor can undergo nitration to introduce a nitro group, a powerful electron-withdrawing group that directs subsequent nucleophilic substitutions. The resulting 2,6-dichloro-3-nitropyridine (B41883) is a key intermediate. One of the chlorine atoms can then be selectively substituted, followed by the introduction of methyl groups and reduction of the nitro group to an amine.

Alternatively, pyridine ring formation can be achieved through condensation reactions. A synthesis pathway similar to that used for the isomeric 3-amino-2-chloro-4-methylpyridine (B17603) could be adapted. google.com This involves a sequence starting with a Michael addition between crotonaldehyde (B89634) and a suitable active methylene (B1212753) compound, followed by cyclization to form the pyridine ring. google.com Subsequent steps would then be required to introduce the chloro and amino functionalities at the desired positions. Functionalization often involves the reduction of a nitro group, which can be accomplished using various reagents, including titanium(III) chloride in acetic acid, a method proven effective for converting nitroquinolines to aminoquinolines. clockss.org

Regioselective Synthesis of the Pyridinamine Core

Achieving the precise 3-amino-6-chloro-2,4-dimethyl substitution pattern is the principal challenge. The electronic nature of the substituents and the reaction conditions dictate the outcome of functionalization steps. For example, in a 2,6-dichloropyridine system, the introduction of a nitro group at the 3-position is a key step that activates the ring for subsequent nucleophilic aromatic substitution (SNAr). google.com

The synthesis of isomeric compounds highlights the importance of regiocontrol. A process for making 3-amino-2-chloro-4-methylpyridine involves the chlorination of ethyl cyanoacetate, a Michael addition with crotonaldehyde, cyclization, conversion to an amide, and finally reduction to the amine. google.com While this route yields the desired product, the Michael addition step was reported to be slow. google.com This underscores the kinetic and thermodynamic factors that must be managed to favor the formation of the correct isomer. The choice of starting materials in cyclocondensation reactions, such as the Hantzsch pyridine synthesis, is critical for embedding the correct substitution pattern from the outset.

Amination and Halogenation Protocols

Specific protocols for introducing the amino and chloro groups are central to the synthesis.

Amination: The amino group at the C-3 position is typically introduced by the reduction of a nitro group. This is a reliable and widely used transformation. A common method involves the nitration of the pyridine ring followed by reduction. A process for a related compound, 2-amino-6-methoxy-3-nitropyridine, utilizes this strategy effectively. google.com An alternative is direct amination via nucleophilic aromatic substitution (SNAr), where an amine displaces a leaving group (like a halogen) on an electron-deficient pyridine ring. The reaction of various chloro-substituted heterocycles with amines often proceeds under thermal conditions or with acid promotion. nih.govresearchgate.net

Halogenation: The chlorine atom at the C-6 position can be introduced at various stages. If starting from a hydroxypyridine (a pyridone), chlorination can be achieved using reagents like phosphorus oxychloride. google.com In syntheses starting from a dichloropyridine precursor, the chlorine is already present and must be retained during subsequent reactions. google.com For example, the ammonolysis of 2,6-dichloro-3-nitropyridine to 2-amino-6-chloro-3-nitropyridine (B151482) demonstrates the selective replacement of one chlorine atom while the other remains intact. google.com

Advanced and Green Synthesis Protocols for this compound

Modern synthetic chemistry emphasizes efficiency, safety, and sustainability. Advanced protocols, including catalytic systems and alternative energy sources like microwaves, are being developed to improve upon classical methods.

Catalytic Synthesis Approaches

Catalysis offers a path to milder reaction conditions, higher yields, and improved selectivity. For the synthesis of chloro-substituted pyridinamines, several catalytic methods are relevant.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds, though SNAr reactions are often efficient for activated chloro-heterocycles without the need for a transition-metal catalyst. researchgate.net Platinum-based catalysts are effective for reductive amination processes, as demonstrated in the synthesis of 6-chloro-3-pyridylmethylamine where a platinum catalyst is used to reduce an intermediate imine. google.com

Recent advancements have also focused on organocatalysis. A notable example is the highly site-specific meta-hydroxylation of azaarene N-oxides using a nitrilium ion catalyst formed in situ. acs.org While this specific reaction introduces a hydroxyl group, it exemplifies the potential of organocatalysis to achieve high regioselectivity in pyridine ring functionalization under mild conditions. acs.org Such strategies could potentially be adapted for other substitutions.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. jocpr.com

This technology is highly applicable to the synthesis of heterocyclic compounds. For example, the SNAr reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines was shown to be significantly more efficient under microwave conditions compared to conventional heating. researchgate.net Similarly, multicomponent reactions to form complex fused heterocycles, such as pyrimido[4,5-b]quinolinones, are completed in minutes with high yields using microwave irradiation. nih.gov The synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine (B92328) is also effectively performed under microwave irradiation. rsc.org These examples strongly suggest that key steps in the synthesis of this compound, such as cyclization and amination, could be optimized for speed and efficiency using this green technology.

Flow Chemistry Applications in Pyridinamine Synthesis

The synthesis of complex pyridinamines, including this compound, can be significantly enhanced by transitioning from traditional batch processing to continuous flow chemistry. This paradigm shift offers substantial improvements in safety, reaction control, and scalability. Flow chemistry is particularly advantageous for handling hazardous reagents and managing highly exothermic or rapid reactions, which are characteristic of several steps in pyridinamine synthesis.

For the proposed synthesis of this compound, each step can be adapted to a flow regime:

Flow Nitration: Nitration is notoriously exothermic. Performing this step in a microreactor provides superior heat exchange, minimizing the risk of runaway reactions and improving regioselectivity by maintaining precise temperature control.

Flow Chlorination: The use of hazardous chlorinating agents like phosphorus oxychloride can be managed more safely in a closed-loop flow system. Reagents can be generated and consumed in situ, avoiding the need to store large quantities of dangerous materials.

Flow Hydrogenation: Catalytic hydrogenation for the reduction of the nitro group can be performed in packed-bed reactors. These systems allow for efficient catalyst-substrate interaction, easy separation of the catalyst from the product stream, and safe handling of hydrogen gas under pressure.

Table 1: Comparison of Batch vs. Flow Processing for Key Synthetic Steps

| Synthetic Step | Batch Processing Challenges | Flow Chemistry Advantages |

|---|---|---|

| Nitration | Poor temperature control, risk of runaway reaction, potential for over-nitration. | Superior heat transfer, precise temperature control, enhanced safety, improved selectivity. |

| Chlorination | Handling of bulk hazardous reagents (e.g., POCl₃), potential for thermal decomposition. | In-situ generation/consumption of reagents, reduced operator exposure, stable reaction conditions. |

| Hydrogenation | Handling of flammable H₂ gas, catalyst filtration issues, batch-to-batch inconsistency. | Use of packed-bed catalyst cartridges, improved safety, consistent product quality, easy separation. |

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yield and purity is critical when synthesizing compounds like this compound for research, as impurities can confound biological or chemical screening results. Optimization focuses on systematically adjusting reaction parameters for each critical step of the synthesis.

A primary challenge in the synthesis of this compound is controlling regioselectivity during the initial nitration of 2,4-lutidine. This step typically produces both 2,4-dimethyl-3-nitropyridine (B91083) and 2,4-dimethyl-5-nitropyridine. The ratio of these isomers is highly dependent on reaction conditions. Optimization would involve a systematic study of parameters such as temperature, reaction time, and the composition of the nitrating acid mixture (H₂SO₄/HNO₃).

Further optimization is required during the final reduction of the nitro group. A common side reaction during the hydrogenation of chlorinated pyridines is dehalogenation (loss of the chlorine atom). To minimize this, a careful selection of catalyst (e.g., Pd/C, PtO₂, Raney Nickel), solvent, temperature, and hydrogen pressure is necessary.

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 2,4 Dimethylpyridin 3 Amine

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group at the C3 position and the moderately activating methyl groups at C2 and C4 significantly enhances the ring's nucleophilicity.

The directing effects of the substituents are paramount in determining the regiochemical outcome of EAS reactions.

-NH₂ (amino) group: A powerful activating group, it directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the amine are C2 and C4 (both blocked by methyl groups), and the position para is C6 (blocked by the chloro group).

-CH₃ (methyl) groups: These are activating groups that also direct ortho and para.

-Cl (chloro) group: A deactivating but ortho, para-directing group.

Pyridine Nitrogen: Strongly deactivating, particularly at the alpha (C2, C6) and gamma (C4) positions.

Considering these factors, the most probable site for electrophilic attack is the C5 position. This position is ortho to the C4-methyl group and meta to the C2-methyl, C3-amino, and C6-chloro groups. Crucially, it is also meta to the deactivating pyridine nitrogen, making it the most electronically enriched and least deactivated available site on the ring. Standard EAS reactions like nitration, halogenation, or sulfonation would be expected to yield the 5-substituted product. organic-chemistry.orgwikipedia.orglibretexts.org The reaction generally proceeds via the formation of a cationic intermediate (sigma complex), which is stabilized by the existing ring substituents, followed by deprotonation to restore aromaticity. organic-chemistry.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-Chloro-2,4-dimethyl-5-nitropyridin-3-amine |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-chloro-2,4-dimethylpyridin-3-amine |

| Sulfonation | Fuming H₂SO₄ | 6-Chloro-3-amino-2,4-dimethylpyridine-5-sulfonic acid |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr). Its position ortho to the ring nitrogen atom facilitates this reaction, as the nitrogen can stabilize the negative charge developed in the Meisenheimer intermediate—the key transition state in the SNAr mechanism. nih.gov

A variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates. The reaction is typically promoted by heat and may be conducted in the presence of a base to neutralize the HCl byproduct. For instance, reaction with a primary or secondary amine would lead to the corresponding 6-aminopyridine derivative, while reaction with sodium methoxide (B1231860) would yield the 6-methoxy analogue. nih.govambeed.com The efficiency of these substitutions can often be enhanced using microwave irradiation. nih.gov

Reactivity at the Amine Functional Group

The primary amine at the C3 position is a key site for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.

The primary amine readily undergoes acylation to form the corresponding amide derivative. This is a standard and high-yielding transformation typically achieved by reacting the amine with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. Alternatively, carboxylic acids can be coupled directly with the amine using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction is fundamental for introducing a wide array of side chains onto the pyridine scaffold.

Table 2: Representative Acylation Reactions

| Acylating Agent | Base/Coupling Agent | Product |

| Acetyl chloride | Triethylamine | N-(6-Chloro-2,4-dimethylpyridin-3-yl)acetamide |

| Benzoic acid | EDC, HOBt | N-(6-Chloro-2,4-dimethylpyridin-3-yl)benzamide |

| Cyclopropanecarbonyl chloride | Pyridine | N-(6-Chloro-2,4-dimethylpyridin-3-yl)cyclopropanecarboxamide |

The nitrogen atom of the amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides is possible but often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization.

A more controlled and widely used method is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine). This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), to afford the corresponding secondary or tertiary amine. This method provides excellent control over the degree of alkylation.

The primary amine of 6-Chloro-2,4-dimethylpyridin-3-amine can serve as the amine component in the classic Mannich reaction. This three-component condensation involves an amine, a non-enolizable aldehyde (commonly formaldehyde), and an active hydrogen compound (e.g., a ketone, alkyne, or electron-rich heterocycle). The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. This iminium ion is then attacked by the nucleophilic active hydrogen compound to form the final "Mannich base," effectively coupling all three components and creating a new C-C bond. nih.gov This reaction provides a powerful tool for carbon-carbon and carbon-nitrogen bond formation in a single step.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The C6-chloro substituent serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Prominent examples include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃ or K₃PO₄) would replace the chlorine atom with the corresponding aryl or vinyl group.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the chloro-pyridine with a primary or secondary amine. The process requires a palladium catalyst, a specialized phosphine (B1218219) ligand (such as RuPhos or BrettPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃). This provides an alternative route to 6-amino derivatives that may be inaccessible through direct SNAr.

Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst (e.g., CuI), yields a 6-alkynylpyridine.

These reactions are highly valued for their functional group tolerance and broad substrate scope, enabling the synthesis of a diverse library of derivatives from the this compound scaffold. The reactivity of similar chloropyridine substrates in these transformations strongly suggests their applicability to this molecule.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-2,4-dimethylpyridin-3-amine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 4-(2,4-Dimethyl-5-aminopyridin-2-yl)morpholine |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2,4-Dimethyl-6-(phenylethynyl)pyridin-3-amine |

Investigation of Reaction Mechanisms and Kinetics for this compound

The reactivity of the pyridine ring is significantly influenced by the electronic properties of its substituents. In this compound, the chlorine atom at the 6-position, the amino group at the 3-position, and the two methyl groups at the 2- and 4-positions collectively dictate its chemical behavior. The primary mode of reaction for chloropyridines is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chloride ion.

The general mechanism for an SNAr reaction on a pyridine ring involves the formation of a negatively charged intermediate, known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate. The electronegative nitrogen atom in the pyridine ring can stabilize the negative charge through resonance, particularly when the attack occurs at the 2- or 4-positions. mdpi.comresearchgate.net

For this compound, the nucleophilic attack would occur at the 6-position. The presence of the amino group at the 3-position and methyl groups at the 2- and 4-positions will influence the electron density of the pyridine ring and, consequently, the rate of nucleophilic substitution. Amino groups are generally electron-donating through resonance, which would tend to decrease the ring's electrophilicity and thus slow down the SNAr reaction. Conversely, methyl groups are weakly electron-donating through induction.

| Compound | Substituents and Positions | Expected Relative Reactivity in SNAr | Rationale |

| 2-Chloropyridine (B119429) | Chloro at C2 | Moderate | Baseline reactivity for comparison. |

| 2-Chloro-5-nitropyridine | Chloro at C2, Nitro at C5 | High | Strong electron-withdrawing nitro group activates the ring for nucleophilic attack. nih.gov |

| This compound | Chloro at C6, Methyl at C2 & C4, Amino at C3 | Low to Moderate | The electron-donating amino group may deactivate the ring towards nucleophilic attack, while the methyl groups have a smaller donating effect. The overall effect would likely result in a slower reaction compared to unsubstituted or nitro-substituted chloropyridines. |

| 2,4-Dichloropyrimidine | Chloro at C2 & C4 | High | The second chloro group and the additional nitrogen atom in the pyrimidine (B1678525) ring increase electrophilicity. |

This table presents expected relative reactivities based on established principles of nucleophilic aromatic substitution on heterocyclic rings. Actual reaction rates would require experimental verification.

The reaction of 3-aminopyrrole with chloropyrimidines has been shown to occur exclusively at the amino group, displacing a chloro substituent. rsc.org This suggests that the amino group of this compound could potentially react with suitable electrophiles.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound is not extensively documented. However, inferences can be drawn from studies on related pyridine derivatives.

Photochemical Reactivity:

Chlorinated aromatic compounds, including chloropyridines, can undergo photochemical degradation. researchgate.net The primary mechanism often involves the photochemically-produced hydrated electrons (e⁻(aq)) or hydroxyl radicals (•OH) in aqueous environments. researchgate.netchemrxiv.org These reactive species can lead to the dechlorination of the molecule. The degradation rate is often dependent on factors such as the number and position of chlorine atoms and the presence of other functional groups. For instance, a higher degree of chlorination can lead to higher degradation rate constants by hydrated electrons. researchgate.net

Given the structure of this compound, it is plausible that it would undergo photochemical degradation in the presence of a suitable photosensitizer or under UV irradiation, leading to the cleavage of the C-Cl bond. The amino and methyl groups might also influence the photochemical stability and the nature of the degradation products.

| Potential Photochemical Reaction | Conditions | Expected Outcome |

| Photodegradation in aqueous solution | UV irradiation, presence of photosensitizers (e.g., TiO₂) | Dechlorination and potential degradation of the pyridine ring. researchgate.net |

| Reaction with photochemically generated radicals | Presence of radical initiators (e.g., H₂O₂) | Formation of various hydroxylated and other substituted products. |

This table outlines potential photochemical reactions based on studies of similar compounds. Specific products and quantum yields would need to be determined experimentally.

Electrochemical Reactivity:

The electrochemical reduction of pyridine and its derivatives has been studied. nih.govwikipedia.org The pyridine ring can be reduced, and the presence of a chloro-substituent provides an additional site for electrochemical reaction. The electrochemical reduction of chloropyridines can lead to the cleavage of the carbon-halogen bond. The reduction potential would be influenced by the substituents on the pyridine ring. The electron-donating amino and methyl groups in this compound would likely make the reduction more difficult (i.e., require a more negative potential) compared to unsubstituted chloropyridine.

Pyridine and its derivatives have also been employed as catalysts in the electrochemical reduction of CO₂. mdpi.comrsc.orgnih.gov The nitrogen atom of the pyridine ring plays a key role in this catalytic process. It is conceivable that this compound or its derivatives could exhibit some catalytic activity in similar electrochemical transformations.

| Electrochemical Process | Electrode Material | Potential Outcome |

| Cathodic Reduction | Platinum, Mercury, or Carbon-based electrodes | Reductive cleavage of the C-Cl bond; potential reduction of the pyridine ring. |

| Anodic Oxidation | Platinum or Carbon-based electrodes | Oxidation of the amino group and/or the pyridine ring at sufficiently high potentials. |

This table summarizes potential electrochemical behaviors. The specific half-wave potentials and reaction products would depend on the experimental conditions such as the electrode material, solvent, and supporting electrolyte.

Derivatization and Structural Modification of 6 Chloro 2,4 Dimethylpyridin 3 Amine

Synthesis of Pyridine (B92270) Ring-Substituted Derivatives (beyond chloro and methyl groups)

Currently, there is limited specific information available in peer-reviewed literature and patents regarding the direct substitution on the pyridine ring of 6-Chloro-2,4-dimethylpyridin-3-amine at the C5 position. The electronic nature of the pyridine ring, influenced by the existing amino, chloro, and methyl substituents, generally directs reactivity towards the functional groups already present.

Synthesis of Amine Group Derivatives (e.g., secondary amines, tertiary amines, amides, carbamates)

The primary amino group at the C3 position is a key site for derivatization, readily undergoing reactions to form various nitrogen-containing functional groups. A common and significant modification is acylation to produce amide derivatives. This transformation is often a preliminary step to modulate the electronic properties of the molecule or to install a functional handle for subsequent reactions.

One documented example involves the acylation of this compound to form an acetamide (B32628) derivative. This reaction serves as a crucial step in multi-step synthetic sequences.

Table 1: Acylation of this compound

| Reactant | Reagent | Product | Conditions |

| This compound | Acetic Anhydride (B1165640) | N-(6-chloro-2,4-dimethylpyridin-3-yl)acetamide | Reaction is typically carried out in the presence of a base or neat. |

This acylation protects the amine and allows for selective reactions at other sites on the molecule, such as the chloro group.

Manipulation and Functionalization of the Halogen Atom (e.g., C-Cl bond activation)

The chlorine atom at the C6 position is a prime site for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example of a reaction used to functionalize this position. After protecting the amino group as an amide, the chloro group can be efficiently coupled with various boronic acids to introduce aryl or heteroaryl substituents. This strategy is a cornerstone for building molecular complexity.

For instance, the N-acetylated derivative, N-(6-chloro-2,4-dimethylpyridin-3-yl)acetamide, can be subjected to Suzuki coupling conditions to yield biaryl compounds. This reaction is pivotal in the synthesis of precursors for complex kinase inhibitors.

Table 2: Suzuki Cross-Coupling of a this compound Derivative

| Reactant | Coupling Partner | Product | Catalyst/Base/Solvent |

| N-(6-chloro-2,4-dimethylpyridin-3-yl)acetamide | (2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)boronic acid | N-(2,4-dimethyl-6-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyridin-3-yl)acetamide | Pd(PPh₃)₄ / Na₂CO₃ / Dioxane/H₂O |

This transformation highlights the utility of the C-Cl bond as a handle for introducing significant structural diversity, which is a common strategy in medicinal chemistry.

Generation of Fused and Bridged Heterocyclic Systems Incorporating the Pyridinamine Moiety

The 3-amino and 6-chloro substituents on the pyridine ring are suitably positioned to participate in annulation reactions to form fused heterocyclic systems. A common transformation for related 2-aminopyridines is the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org This class of reaction, known as the Groebke–Blackburn–Bienaymé reaction, typically involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. acs.org

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of specific chiral derivatives starting from this compound is not extensively documented in public literature. The development of stereoselectivity would typically involve either the reaction of the pyridinamine with a chiral reagent to introduce a stereocenter or the subsequent resolution of a racemic mixture of a derivative. For example, acylation with a chiral acid chloride would produce a mixture of diastereomers that could potentially be separated. However, specific research findings detailing such a stereoselective synthesis for this particular compound are not currently available.

Advanced Spectroscopic and Structural Elucidation Studies for 6 Chloro 2,4 Dimethylpyridin 3 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For 6-Chloro-2,4-dimethylpyridin-3-amine (C₇H₉ClN₂), the exact mass of its protonated form, [M+H]⁺, can be calculated and then compared to an experimental value.

Theoretical Accurate Mass Calculation: The monoisotopic mass of C₇H₉ClN₂ is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

C: 7 × 12.000000 = 84.000000 Da

H: 9 × 1.007825 = 9.070425 Da

Cl: 1 × 34.968853 = 34.968853 Da

N: 2 × 14.003074 = 28.006148 Da

Monoisotopic Mass of Neutral Molecule: 156.045426 Da

For the protonated molecule [M+H]⁺, an additional proton (1.007825 Da) is added, giving a theoretical m/z of 157.053251 .

An HRMS experiment, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to yield an m/z value within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thus confirming the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required for the full structural assignment of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts, and their coupling patterns. For this compound, one would expect to see:

A singlet for the aromatic proton at the C5 position.

Two distinct singlets for the two methyl groups at the C2 and C4 positions.

A broad singlet for the amine (-NH₂) protons, which may exchange with solvent.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. For the target molecule, seven distinct signals would be anticipated:

Five signals for the pyridine (B92270) ring carbons (C2, C3, C4, C5, C6).

Two signals for the methyl carbons. The chemical shifts would be influenced by the attached functional groups (Cl, NH₂, CH₃).

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, it would primarily be used to confirm the absence of coupling for the isolated C5-H proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the C5 aromatic proton signal to the C5 carbon signal and the methyl proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the conformation and stereochemistry. For instance, a NOESY spectrum could show a correlation between the amine protons and the C2-methyl protons, providing information about the preferred orientation of the amine group.

A hypothetical data table summarizing expected NMR assignments is presented below.

| Atom Position | ¹H Shift (ppm) (Multiplicity) | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

| C2-CH₃ | ~2.4 (s, 3H) | ~20-25 | C2, C3 |

| C3-NH₂ | ~3.5-4.5 (br s, 2H) | - | C2, C4 |

| C4-CH₃ | ~2.2 (s, 3H) | ~15-20 | C3, C4, C5 |

| C5-H | ~6.8 (s, 1H) | ~120-125 | C3, C4, C6 |

| C2 | - | ~155-160 | C2-CH₃ |

| C3 | - | ~130-135 | C2-CH₃, C4-CH₃, C5-H |

| C4 | - | ~145-150 | C4-CH₃, C5-H |

| C5 | - | ~120-125 | C4-CH₃ |

| C6 | - | ~148-153 | C5-H |

Note: Chemical shifts are estimations based on general values for substituted pyridines and are highly dependent on the solvent and experimental conditions.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) gives information about the structure in a crystalline or amorphous solid state. This technique is particularly useful for studying polymorphism—the existence of multiple crystalline forms of a compound. Different polymorphs can have distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions, which influence the local magnetic environment of the nuclei. For this compound, ssNMR could be used to identify and characterize different crystalline forms if they exist.

X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, a successful crystallographic analysis would provide definitive proof of the substitution pattern and would detail the planarity of the pyridine ring and the orientation of the substituent groups. Of particular interest would be the hydrogen bonding network formed by the amine group, which could involve the nitrogen atom of an adjacent pyridine ring or the chlorine atom.

| Parameter | Expected Finding |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Bond Lengths | C-Cl, C-N, C-C, and C-H bond lengths consistent with a substituted pyridine ring. |

| Bond Angles | Angles around the sp² hybridized carbons of the ring would be close to 120°. |

| Conformation | The pyridine ring would be largely planar. The orientation of the amine and methyl groups relative to the ring would be determined. |

| Intermolecular Forces | Potential N-H···N or N-H···Cl hydrogen bonds would be identified and characterized. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for symmetric vibrations and C-Cl stretching, which may be weak in the IR spectrum.

| Functional Group/Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 (two bands) | Weak or not observed |

| C-H Stretch (Aromatic) | ~3050-3100 | Strong |

| C-H Stretch (Aliphatic) | ~2850-3000 | Strong |

| C=C, C=N Stretch (Ring) | ~1400-1600 | Strong, multiple bands |

| N-H Bend (Amine) | ~1600-1650 | Weak |

| C-Cl Stretch | ~600-800 | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically π → π* and n → π* transitions in aromatic systems. The absorption maxima (λmax) and molar absorptivity (ε) are influenced by the substituents on the pyridine ring. The amino group (-NH₂) is a strong electron-donating group, while the chloro group (-Cl) is a deactivating group via induction but can donate electron density through resonance. The methyl groups are weakly electron-donating. This combination of substituents would cause a red shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted pyridine. The spectrum would likely show multiple bands corresponding to different electronic transitions within the substituted aromatic system.

Computational and Theoretical Chemistry Studies on 6 Chloro 2,4 Dimethylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating electronic structure and predicting spectroscopic behavior.

DFT calculations are widely employed to investigate the electronic characteristics of pyridine (B92270) derivatives. nih.gov For a molecule like 6-Chloro-2,4-dimethylpyridin-3-amine, DFT can be used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding how the molecule might interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations of Analogous Compounds.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman). researchgate.net By calculating the magnetic shielding tensors, one can estimate the 1H and 13C NMR chemical shifts, which are invaluable for structural elucidation. Similarly, the calculation of the Hessian matrix allows for the prediction of vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign vibrational modes. researchgate.net

Theoretical calculations can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. nih.gov For this compound, this could involve studying the mechanisms of electrophilic aromatic substitution, nucleophilic substitution of the chlorine atom, or reactions involving the amine group. For instance, calculations on 2-chloropyridine (B119429) derivatives have been used to understand the mechanism of glutathione conjugation. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule by simulating its motion over nanoseconds.

Study Solvent Effects: Understand how the molecule interacts with different solvents, which can influence its reactivity and solubility.

Investigate Intermolecular Interactions: Simulate the interaction of the molecule with other molecules, such as biological macromolecules or other small molecules. This is particularly relevant for understanding halogen bonding, where the chlorine atom could interact with electron-rich sites. nih.gov

Molecular Docking and Modeling Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.comsemanticscholar.org This is a key tool in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

For this compound, docking studies could be performed to screen for potential biological targets. The results of a docking simulation are typically a set of binding poses and a scoring function that estimates the binding affinity. These studies have been successfully applied to various aminopyridine derivatives to explore their potential as anticancer agents or antimicrobials. researchgate.netmdpi.com

Table 2: Example of Molecular Docking Results for a Hypothetical Target Protein.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase A | -8.2 | Lys72, Glu91, Leu173 | Hydrogen bond, Hydrophobic |

| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355, Val523 | Pi-cation, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Bioactive Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govccspublishing.org.cn 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that can predict the activity of new, untested compounds.

For bioactive derivatives of this compound, a QSAR study would involve:

Data Set Preparation: A series of derivatives with known biological activities is compiled.

Molecular Modeling: The 3D structures of the molecules are generated and aligned.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and other fields are calculated around the molecules.

Model Building: Statistical methods are used to correlate the descriptors with the biological activity.

The resulting QSAR model can provide insights into the structural features that are important for activity and can be used to guide the design of new, more potent derivatives.

Table 3: Common Descriptors Used in QSAR Studies.

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Steric | Molecular Weight, Molar Volume | Size and shape of the molecule. |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons in the molecule. |

| Hydrophobic | LogP | Lipophilicity of the molecule. |

| Topological | Connectivity Indices | Structural branching and connectivity. |

No Publicly Available Computational Studies on the Biological Targets of this compound

Extensive searches for computational and theoretical chemistry studies focusing on the in silico target prediction and chemogenomics profiling of the chemical compound this compound have yielded no specific publicly available research data.

Despite a thorough review of scientific literature and chemical databases, no dedicated studies detailing the predicted biological targets or the broader chemogenomics profile of this particular compound could be identified. While research exists on other chloro-pyridine derivatives and related heterocyclic compounds, the specific computational analysis for this compound appears to be absent from the public domain.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of its potential biological interactions as requested. The scientific community has not, to date, published any reports on the computational exploration of this compound's pharmacological space.

Applications of 6 Chloro 2,4 Dimethylpyridin 3 Amine in Organic Synthesis

Serving as a Key Building Block for Complex Heterocyclic Structures

The molecular architecture of 6-Chloro-2,4-dimethylpyridin-3-amine, featuring a chlorinated pyridine (B92270) ring substituted with both amino and methyl groups, renders it a valuable precursor for the synthesis of a variety of intricate heterocyclic systems. bldpharm.com Heterocyclic compounds are fundamental to organic synthesis, with many scaffolds being identified as privileged structures in medicinal chemistry due to their prevalence in pharmacologically active compounds. sigmaaldrich.com The strategic placement of reactive sites—the chloro, amino, and methyl groups—on the pyridine core allows for a range of chemical manipulations.

The amino group can readily participate in cyclization reactions to form fused ring systems. For instance, similar aminopyridine derivatives have been utilized in the synthesis of pyridodipyrimidines, which are tricyclic systems with notable biological activities. nih.gov The chloro substituent provides a handle for nucleophilic substitution or cross-coupling reactions, enabling the introduction of further complexity. This reactivity is exemplified in the synthesis of complex pteridines, where chloro-substituted heterocycles are key intermediates. nih.gov

Research on related aminopyridine structures has demonstrated their utility in constructing fused heterocyclic systems like imidazo[4,5-b]pyridines and pyrrolo[2,3-b]pyridines. nih.govnih.gov For example, the synthesis of pyridoxine-derived dimethylpyridinols fused with aminooxazole and aminoimidazole highlights the manipulation of aminopyridine scaffolds to create novel biologically relevant molecules. nih.gov

A hypothetical reaction pathway illustrating the potential of this compound in forming a fused heterocyclic system is presented below:

| Reactant | Reagent | Product | Potential Application |

| This compound | Diethyl malonate | A pyrimido[4,5-b]pyridine derivative | Core structure for medicinal chemistry |

Utility as a Ligand in Metal-Catalyzed Reactions

The pyridine nitrogen and the exocyclic amino group in this compound provide potential coordination sites for metal ions, suggesting its utility as a ligand in metal-catalyzed reactions. Aminopyridine derivatives have been successfully employed as ligands in various catalytic systems. mdpi.com

In a study on the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), various aromatic amine ligands, including aminopyridines, were used with copper(I) chloride to form highly active catalyst systems. mdpi.com The basicity and steric environment of the aminopyridine ligand were found to be crucial for the catalytic activity. mdpi.com While 2-aminopyridine (B139424) showed no polymerization activity, likely due to steric hindrance, 4-aminopyridine (B3432731) was found to be highly efficient. mdpi.com This suggests that the substitution pattern on the pyridine ring significantly influences the ligand's effectiveness.

The potential of this compound as a ligand would depend on the specific reaction conditions and the metal center involved. The electronic effects of the chloro and methyl groups would modulate the basicity of the pyridine nitrogen and the amino group, thereby influencing the stability and reactivity of the resulting metal complex.

| Metal Catalyst System | Ligand Type | Application | Reference |

| Copper(I) Chloride | Aromatic Amines (e.g., Aminopyridines) | Oxidative Coupling Polymerization | mdpi.com |

| Cobalt(II)/Iron(III) | Pyridine-2-amidoxime | Heterometallic Coordination Clusters | mdpi.com |

| Cobalt(II) and Copper(II) | N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Antimicrobial Metal Complexes | semanticscholar.org |

Intermediate in Multi-Step Organic Transformations for Diverse Chemical Libraries

The reactivity of this compound makes it a valuable intermediate in multi-step synthetic sequences aimed at producing libraries of diverse chemical compounds for high-throughput screening in drug discovery. sigmaaldrich.com The chloro group can be displaced by a variety of nucleophiles or engaged in cross-coupling reactions, while the amino group can be acylated, alkylated, or used as a handle for further derivatization.

For example, in the synthesis of potent inhibitors of phosphodiesterase 4 (PDE4), a multi-step sequence involving the successive nucleophilic aromatic substitution of chlorine atoms on a tetrachloropteridine core was employed. nih.gov This highlights how chloro-amino heterocycles serve as platforms for building molecular diversity. Similarly, the synthesis of kinase inhibitors often relies on the stepwise functionalization of chloropyridine intermediates. mdpi.com A study on imidazo[1,2-a]pyridine (B132010) derivatives as PI3Kα inhibitors also demonstrates the importance of substituted pyridine building blocks in generating libraries of potential therapeutic agents. nih.gov

The generation of diverse chemical libraries from a common intermediate like this compound allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

| Intermediate Class | Synthetic Transformation | Target Compound Class | Therapeutic Area |

| Chloro-amino-pyridines | Nucleophilic Aromatic Substitution | Pteridine Derivatives | Anti-inflammatory, Oncology |

| Chloro-nitro-pyridines | Buchwald–Hartwig amination, SNAr | Kinase Inhibitors | Oncology |

| Substituted Pyridines | Multi-step synthesis | Imidazo[1,2-a]pyridines | Oncology |

Precursor for Advanced Organic Materials

The structural features of this compound also suggest its potential as a precursor for the synthesis of advanced organic materials. The pyridine ring is a common component in materials with interesting electronic and photophysical properties.

For instance, the copper-catalyzed oxidative coupling of dimethylphenol, facilitated by aminopyridine ligands, leads to the formation of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance thermoplastic. mdpi.com While the aminopyridine acts as a ligand in this case, the principle of using substituted pyridines to influence polymer properties is well-established.

Furthermore, the ability of pyridine derivatives to form coordination complexes with various metals opens up possibilities for creating metal-organic frameworks (MOFs) or coordination polymers. mdpi.com These materials have applications in gas storage, catalysis, and sensing. The specific substitution pattern on this compound could be exploited to tune the properties of such materials.

Explorations in Medicinal Chemistry and Chemical Biology for 6 Chloro 2,4 Dimethylpyridin 3 Amine Analogues

Design and Synthesis of Bioactive Analogues for Pharmacological Investigation

The design of bioactive analogues of 6-chloro-2,4-dimethylpyridin-3-amine is typically guided by established pharmacophores from known active compounds or through computational, structure-based drug design approaches. The goal is to create a diverse library of related molecules to probe biological systems for therapeutic potential. The synthetic strategies employed are often versatile, allowing for the introduction of a wide array of functional groups onto the core pyridine (B92270) ring.

A common approach involves leveraging the existing functional groups—the chloro, methyl, and amine moieties—as synthetic handles. For instance, the chlorine atom at the 6-position can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.netresearchgate.net This allows for the introduction of aryl or heteroaryl groups, significantly expanding the structural diversity of the analogues. researchgate.net Similarly, the amine group at the C3 position can be acylated, alkylated, or used as a building block for the construction of more complex heterocyclic systems fused to the pyridine ring. nih.gov

For example, in the synthesis of related biaryl-1,2,4-triazine-3-amine derivatives, a key step involves a Suzuki coupling reaction where a bromo-substituted triazine is reacted with a pyridine-boronic acid derivative in the presence of a palladium catalyst to form the desired C-C bond. nih.govacs.org Another strategy involves the construction of fused heterocyclic systems. The synthesis of pyridoxine-derived bicyclic pyridinols, for instance, involves the strategic manipulation of functional groups on the pyridine ring to facilitate cyclization and the formation of fused oxazole (B20620) or imidazole (B134444) rings. nih.gov These synthetic methodologies highlight the modular nature of building complex molecules from a substituted pyridine core, enabling the systematic exploration of chemical space for pharmacological investigation.

In Vitro Pharmacological Profiling and Mechanism of Action Studies

Once synthesized, analogues undergo rigorous in vitro pharmacological profiling to determine their biological activity and elucidate their mechanism of action. This involves a battery of assays targeting specific enzymes, receptors, and whole-cell responses.

Enzyme inhibition is a primary mechanism through which small molecules exert their therapeutic effects. Phosphopantetheinyl transferases (PPTases) represent an attractive class of enzyme targets, particularly for the development of novel antimicrobial agents. nih.gov PPTases are crucial for the biosynthesis of fatty acids and polyketides, pathways essential for the viability and virulence of many pathogenic bacteria, such as Mycobacterium tuberculosis. nih.gov

While direct inhibition of PPTase by this compound analogues is not extensively documented, the design of such inhibitors is a plausible research direction. The discovery of compounds that kill M. tuberculosis by inhibiting its PPTase (PptT) has validated this enzyme as a druggable target. nih.gov The development of high-throughput screening assays allows for the rapid testing of compound libraries, such as those derived from the this compound scaffold, to identify novel PPTase inhibitors. nih.gov Similarly, substituted imidazo[1,2-a]pyridine (B132010) derivatives have been successfully designed as potent inhibitors of Phosphatidylinositol-3-kinases (PI3Ks), a family of enzymes linked to numerous forms of cancer. nih.gov

Table 1: Examples of Enzyme Inhibitors with Heterocyclic Scaffolds

| Compound Class | Target Enzyme | Therapeutic Area | Reference |

|---|---|---|---|

| Amidino-urea derivatives | Phosphopantetheinyl Transferase (PptT) | Antimycobacterial | nih.gov |

| Imidazo[1,2-a]pyridine derivatives | Phosphatidylinositol-3-kinase α (PI3Kα) | Oncology | nih.gov |

| Piperidine-derivatives (e.g., Donepezil) | Acetylcholinesterase (AChE) | Neurodegenerative Disease | mdpi.com |

The interaction of small molecules with G-protein coupled receptors (GPCRs) is a cornerstone of modern pharmacology. The adenosine (B11128) A2A receptor, which is highly expressed in the basal ganglia, is a validated target for the treatment of Parkinson's disease. nih.gov Antagonism of the A2A receptor can enhance the function of the dopamine (B1211576) D2 receptor, offering a non-dopaminergic therapeutic strategy. nih.gov

Structure-based drug design has led to the discovery of potent and selective 1,2,4-triazine (B1199460) derivatives as A2A receptor antagonists. nih.govacs.org These compounds, which feature a core nitrogen-containing heterocycle, bind deep within the orthosteric binding cavity of the receptor. nih.gov Pharmacological profiling of these analogues revealed compounds with high affinity (low pKi values) and good ligand efficiency. acs.org Given the structural similarities, analogues of this compound could be rationally designed and screened for activity at the A2A receptor or other GPCRs. Other related heterocyclic structures, such as 2-amino-6-chloro-3,4-dihydroquinazoline and 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, have been identified as antagonists for the 5-HT3 and A1 adenosine receptors, respectively. nih.govnih.gov

Table 2: In Vitro Activity of Exemplary Adenosine A2A Receptor Antagonists

| Compound | Core Structure | A2A Receptor Affinity (pKi) | Reference |

|---|---|---|---|

| 5,6-diphenyl-1,2,4-triazin-3-amine (4a) | 1,2,4-Triazine | 6.93 | nih.govacs.org |

| Compound 4e | 1,2,4-Triazine | 8.63 | nih.govacs.org |

| Compound 4g | 1,2,4-Triazine | 8.35 | nih.govacs.org |

| Compound 4k | 1,2,4-Triazine | 8.33 | nih.govacs.org |

Data sourced from studies on 1,2,4-triazine derivatives.

Cell-based assays are critical for evaluating the physiological effects of new chemical entities in a more complex biological context. Antiproliferative assays using established cancer cell lines are frequently used to screen for potential anticancer agents. These assays measure the ability of a compound to inhibit cell growth and can provide initial data on potency and selectivity.

For example, a series of 4-anilinoquinazoline (B1210976) analogues were evaluated for their anticancer efficacy against human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620) and a non-cancerous colon cell line. nih.gov The results identified a lead compound with significant antiproliferative activity and selectivity for the cancer cells, with IC50 values in the low micromolar range. nih.gov Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing compounds with high potency and selectivity. nih.gov These studies often use the standard MTT dye-reduction assay to quantify cell viability after a 72-hour incubation period with the test compounds. nih.gov Such assays would be essential for profiling the anticancer potential of this compound analogues.

Table 3: Antiproliferative Activity of Heterocyclic Compounds in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| DW-8 (4-anilinoquinazoline analogue) | HCT116 | Colorectal Cancer | 8.50 | nih.gov |

| HT29 | Colorectal Cancer | 5.80 | ||

| SW620 | Colorectal Cancer | 6.15 | ||

| Compound 2 (4-amino-thienopyrimidine) | MCF-7 | Breast Cancer | 0.013 | nih.gov |

| MDA-MB-231 | Breast Cancer | 0.056 |

Biological Target Identification and Validation through Chemical Biology Approaches

Identifying the specific molecular target of a bioactive compound is a crucial step in drug development. Chemical biology provides a powerful toolkit for this purpose. For compounds discovered through phenotypic screening, target identification can be challenging but is essential for understanding the mechanism of action and for rational optimization.

A primary method for target validation is structure-based drug design, which often involves determining the X-ray crystal structure of the ligand bound to its protein target. nih.govscilit.com For the adenosine A2A receptor antagonists, co-crystallization of the compounds with a stabilized version of the receptor provided definitive proof of the binding site and interaction mode, which in turn guided further optimization. nih.govacs.org

Computational methods are also invaluable. Virtual screening of large compound libraries against a known protein structure can identify initial hit molecules. nih.gov This approach, combined with structure-similarity searches, was used to find initial inhibitors of the M. tuberculosis phosphopantetheinyl transferase PptT from the National Cancer Institute's compound collection. nih.gov Once a target is proposed, its validation can involve techniques like RNA interference (RNAi) or CRISPR-Cas9 to see if knocking down the target protein mimics the effect of the compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Optimized Bioactivity

Systematic exploration of the structure-activity relationship (SAR) is fundamental to medicinal chemistry. It involves synthesizing a series of analogues where specific parts of the molecule are modified to understand how these changes affect biological activity. This information is then used to design more potent and selective compounds. Structure-property relationship (SPR) studies run in parallel to ensure that optimized compounds also have favorable physicochemical properties (e.g., solubility, metabolic stability) for drug development.

Extensive SAR studies on related heterocyclic frameworks provide a roadmap for optimizing analogues of this compound. For instance, in the development of 1,2,4-triazine derivatives as A2A antagonists, SAR studies focused on substitutions of the two aryl rings. acs.org It was found that specific substitutions were critical for high affinity. acs.org

In another relevant study on 6-chloro-1-phenylbenzazepines, researchers explored structural variations at multiple positions to understand the tolerance of the scaffold for different substituents in binding to the dopamine D1 receptor. mdpi.com They found that an N-3 methyl group was better tolerated than other substituents and that a C-3′ methyl group appeared critical for D1R affinity. mdpi.com These studies generate detailed data tables that correlate structural changes with changes in potency (e.g., Ki or IC50 values), guiding the iterative process of lead optimization. acs.orgmdpi.comnih.gov

Table 4: Summary of Structure-Activity Relationship (SAR) Findings for Related Heterocycles

| Core Scaffold | Target | Position of Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| 1-Phenylbenzazepine | Dopamine D1 Receptor | 6-Chloro | Presence of a 6-chloro group enhances D1R affinity. | mdpi.com |

| 1-Phenylbenzazepine | Dopamine D1 Receptor | N-3 | A methyl substituent was better tolerated than N-H or N-allyl for D1R affinity. | mdpi.com |

| 1,2,4-Triazine | Adenosine A2A Receptor | A and B Rings (Aryl groups) | Simple substitutions on both rings were explored to optimize affinity, leading to compounds with high pKi values. | acs.org |

| Imidazo[1,2-a]pyridine | PI3Kα | 6-Position | A methyl substituent was found to be more potent than a chloro or hydrogen substituent. | nih.gov |

Future Research Directions and Outlook for 6 Chloro 2,4 Dimethylpyridin 3 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyridines is a cornerstone of organic chemistry, and the development of efficient, sustainable, and novel methods for their preparation is an ongoing research endeavor. For 6-Chloro-2,4-dimethylpyridin-3-amine, future research in this area could focus on several key aspects:

Catalytic C-N Cross-Coupling Reactions: Traditional methods for the synthesis of aminopyridines can sometimes require harsh reaction conditions. Future research could explore the use of transition-metal catalysis, such as palladium- or copper-catalyzed C-N cross-coupling reactions, to introduce the amine group onto a pre-functionalized 2,4-dimethyl-6-chloropyridine core. These methods often offer milder conditions, higher yields, and greater functional group tolerance. The development of nickel-based catalyst systems, which are more earth-abundant and cost-effective, is a particularly promising direction for the selective monoarylation of dichloropyridines. nih.gov

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. Future methodologies for synthesizing this compound could leverage green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions like microwave-assisted synthesis. For instance, one-pot multicomponent reactions, which reduce the number of synthetic steps and minimize waste, are an attractive strategy. nih.gov

Flow Chemistry Synthesis: The use of continuous flow reactors for the synthesis of chemical compounds offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and automated production, which would be particularly beneficial for creating libraries of related compounds for screening purposes.

Table 1: Potential Sustainable Synthetic Approaches for this compound and Related Pyridines

| Method | Potential Advantages | Relevant Research on Analogues |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and enhanced reaction control. | Synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) has been demonstrated. researchgate.net |

| Catalytic Amination | Milder reaction conditions and high selectivity. | Nickel phosphine (B1218219) catalysts have been used for the selective monoarylation of dichloropyridines. nih.gov |

| One-Pot Multicomponent Reactions | Reduced synthetic steps, minimized waste, and increased efficiency. | Development of multicomponent one-pot reactions for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and automation. | Automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines has been reported. |

Exploration of Emerging Applications in Material Science or Nanoscience

The unique electronic and structural properties of pyridine (B92270) derivatives make them attractive candidates for applications in material science and nanoscience. Future research on this compound could unveil its potential in these cutting-edge fields.

Functionalized Nanomaterials: The amine group on the pyridine ring provides a reactive handle for grafting the molecule onto the surface of various nanomaterials, such as graphene oxide or silica (B1680970) nanoparticles. This functionalization can impart new properties to the nanomaterials. For example, pyridine-functionalized graphene has been investigated for applications in corrosion inhibition and as catalysts. google.com The specific substitution pattern of this compound could lead to materials with tailored electronic or catalytic properties.

Self-Assembling Materials: The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen) in this compound suggests its potential to participate in self-assembly processes. researchgate.net By designing and synthesizing derivatives, such as pyridyl ureas, it may be possible to create complex, ordered supramolecular structures like gels or liquid crystals. researchgate.netrsc.org These materials could have applications in areas such as drug delivery and sensor technology.

Organic Electronics: Pyridine-containing molecules are known to have interesting photophysical properties and have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. osf.iorsc.org Future research could explore the synthesis of derivatives of this compound with extended π-systems to tune their absorption and emission properties for potential use as organic luminophores.

Table 2: Potential Material Science Applications for this compound Derivatives

| Application Area | Rationale | Research on Related Systems |

| Corrosion Inhibitors | Pyridine-based functionalized graphene oxides have shown promise in protecting mild steel. google.com | The amine functionality allows for covalent attachment to surfaces or nanoparticles. |

| Self-Assembling Gels | Pyridyl-appended bis(urea) compounds can form gels with tunable properties. rsc.org | The hydrogen bonding capabilities of the amine and pyridine nitrogen can drive self-assembly. |

| Drug Delivery Systems | Pyridine-functionalized mesoporous silica has been used for drug delivery. researchgate.net | The amine group can be used to attach the molecule to carrier nanoparticles. |

| Organic Light-Emitting Diodes (OLEDs) | Arylpyrimidines have been developed as efficient emitters. osf.io | The electronic properties of the pyridine ring can be tuned through derivatization. |

Integration of Advanced Computational Approaches with Experimental Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental research and accelerating the discovery process. For this compound, a combination of computational and experimental approaches will be crucial.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of this compound. nih.govresearchgate.net Such studies can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For instance, DFT can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new synthetic reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a particular biological activity is identified for derivatives of this compound, QSAR modeling can be used to establish a mathematical relationship between the chemical structure and the observed activity. osf.io This can help in predicting the activity of new, unsynthesized analogues and prioritizing which compounds to synthesize and test.

Molecular Docking and Dynamics: In the context of drug discovery, molecular docking simulations can predict how this compound and its derivatives might bind to a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net Molecular dynamics simulations can then be used to study the stability of the predicted binding mode and to understand the key intermolecular interactions that contribute to binding affinity.

Table 3: Predicted Physicochemical Properties of this compound (Computed)

| Property | Value | Source |

| Molecular Weight | 156.61 g/mol | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 156.0454260 Da | PubChem |

| Topological Polar Surface Area | 38.9 Ų | PubChem |

Note: The data in this table is computationally generated and sourced from the PubChem database for the isomeric compound 6-Chloro-3,4-dimethylpyridin-2-amine, as specific experimental data for this compound is limited. nih.gov

Utilization in High-Throughput Screening and Combinatorial Chemistry for New Discoveries

The structure of this compound makes it an ideal scaffold for the generation of chemical libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds against a biological target to identify "hits" that can be further developed into new drugs or other useful molecules.

Combinatorial Library Synthesis: The reactive amine group and the potential for substitution at the chlorine atom provide two points of diversity that can be exploited in combinatorial synthesis. By reacting the parent molecule with a variety of building blocks, a large library of derivatives can be quickly generated. Solid-phase synthesis, where the molecule is attached to a resin, can facilitate the purification of these libraries.

Fragment-Based Drug Discovery: this compound can also be considered a "fragment" in the context of fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules are screened for weak binding to a biological target. The hits are then grown or linked together to create more potent lead compounds. The relatively small size and defined chemical features of this compound make it a suitable starting point for such an approach.

Development of Novel Bioactive Compounds: Libraries based on the this compound scaffold could be screened against a wide range of biological targets to discover new compounds with potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents. The structural diversity that can be achieved through combinatorial synthesis increases the probability of finding novel and potent bioactive molecules.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2,4-dimethylpyridin-3-amine, and how are reaction conditions optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : React 2,4-dichloro-6-methylpyridine with methylamine under reflux in ethanol (8–10 hours) to substitute the chlorine at position 3 .

- Condensation : Use aldehydes or ketones with primary amines under controlled pH (e.g., acetic acid catalysis) to form the pyridine backbone .

- Optimization : Parameters like temperature (60–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., Pd(OAc)₂ for Buchwald-Hartwig amination) significantly impact yield. Continuous flow processes may enhance scalability .

| Method | Reactants | Conditions | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | 2,4-dichloro-6-methylpyridine + methylamine | Reflux, ethanol, 8–10 hrs | 60–75% |

| Condensation | Aldehyde + amine | Acetic acid, 70°C, 12 hrs | 50–65% |

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Identify substituent positions via characteristic shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, NH₂ at δ 5.1–5.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 171.6) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯N interactions) .

Q. What are the stability considerations for handling this compound?

- Methodological Answer : The compound is stable under inert conditions but sensitive to:

- Moisture : Store in anhydrous environments (desiccator with silica gel).

- Light : Use amber vials to prevent photodegradation of the chloro group .

- Temperature : Store at 2–8°C for long-term stability; avoid >40°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during synthesis?

- Methodological Answer : By-product formation (e.g., di- or tri-substituted amines) is minimized by:

- Stoichiometric control : Limit methylamine to 1.2 equivalents to prevent over-substitution .

- Catalyst screening : Use Pd/Xantphos systems for selective amination .

- In-line analytics : Employ HPLC-MS to monitor intermediate formation and adjust parameters dynamically .

Q. What strategies are used to study the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) based on the chloro and methyl groups’ hydrophobicity .

- Biological Assays : Conduct enzyme inhibition assays (IC₅₀) and cellular viability tests (MTT assay) to correlate structure-activity relationships (SAR) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor binding .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sites for electrophilic attack (e.g., C-4 due to electron-deficient pyridine ring) .

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess reaction pathways .

- QSPR Models : Relate substituent electronic parameters (Hammett σ) to reaction rates .

Q. How are contradictions in reported spectroscopic data for derivatives resolved?

- Methodological Answer : Discrepancies (e.g., NMR shifts for NH₂ groups) arise from solvent polarity or pH. Resolve via:

Q. How does this compound compare to analogs in biological activity?

- Methodological Answer : SAR studies highlight:

- Chloro vs. Fluoro : Chloro enhances target affinity but reduces metabolic stability compared to fluoro analogs .